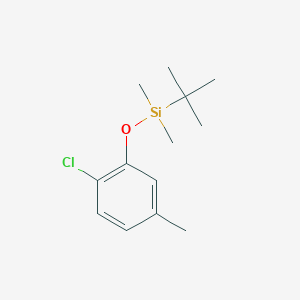

t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane

Vue d'ensemble

Description

T-Butyl(2-chloro-5-methylphenoxy)dimethylsilane, often referred to as 2-Chloro-5-methylphenoxy-dimethylsilane (CMPDMS), is a silylating reagent that is used in organic synthesis. It is a versatile reagent that can be used to modify a variety of organic molecules, including alcohols, amines, phenols, and carboxylic acids, among others. CMPDMS is a useful reagent due to its ability to selectively modify certain functional groups while leaving others unaffected. It is an important tool in the synthesis of a variety of compounds, and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

T-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is a versatile reagent that is used for a variety of scientific research applications. It is commonly used to modify alcohols and phenols, as well as to silylate carboxylic acids and amines. It is also used in the synthesis of a variety of compounds, including peptides, nucleosides, and other biologically active molecules. In addition, it can be used to modify the structure of natural products, such as steroids and terpenes, as well as to synthesize a variety of heterocyclic compounds.

Mécanisme D'action

The mechanism of action of t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is relatively simple and involves the reaction of the reagent with a functional group on the target molecule. The reaction typically proceeds through a nucleophilic substitution reaction, where the silyl group of the reagent attacks the functional group, resulting in a substitution of the silyl group for the functional group. This reaction is typically favored due to the stability of the silyl group, which is much more stable than the functional group that is being replaced.

Biochemical and Physiological Effects

The biochemical and physiological effects of t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane are largely unknown. It is important to note that t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is a reagent and not a drug, and as such it does not have any direct effects on the body. However, it is important to note that the compounds that are synthesized using t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane may have biological effects, and it is important to consider these effects when using the reagent.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane in lab experiments is its ability to selectively modify certain functional groups while leaving others unaffected. This makes it a useful tool for synthesizing a variety of compounds with specific structures. Additionally, t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is relatively inexpensive and easy to use, which makes it a popular choice for organic synthesis.

The main limitation of t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is its reactivity. It is important to note that the reagent is highly reactive and can react with a variety of functional groups, even those that are not intended to be modified. As such, it is important to use caution when using the reagent to ensure that only the desired functional groups are modified.

Orientations Futures

The future of t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is promising, as it is a versatile reagent that can be used for a variety of scientific research applications. In the future, it is likely that t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane will be used in a variety of new applications, such as the synthesis of novel pharmaceutical compounds and the modification of natural products. Additionally, the use of t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane in the synthesis of peptides and nucleosides is likely to increase, as these molecules are important in a variety of biological processes. Finally, it is likely that the use of t-Butyl(2-chloro-5-methylphenoxy)dimethylsilane in the synthesis of heterocyclic compounds will continue to grow, as these compounds are important in a variety of industrial and medicinal applications.

Propriétés

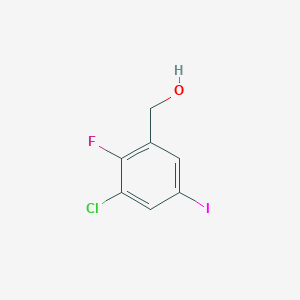

IUPAC Name |

tert-butyl-(2-chloro-5-methylphenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClOSi/c1-10-7-8-11(14)12(9-10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBFVGPNLRCTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane | |

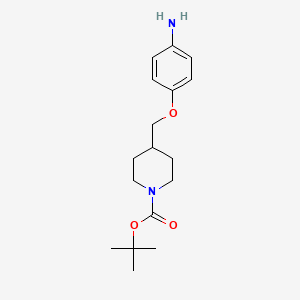

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)

![3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid](/img/structure/B6322058.png)

![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)